N-(6-((4-(cycloheptylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
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Overview
Description
“N-(6-((4-(cycloheptylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide” is a synthetic organic compound that belongs to the class of pyridazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(6-((4-(cycloheptylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the pyridazine core, followed by the introduction of the cyclopropanecarboxamide group and the cycloheptylamino group. Common reagents and conditions include:
Reagents: Cycloheptylamine, cyclopropanecarboxylic acid, thionyl chloride, and various catalysts.
Conditions: Reactions are often carried out under inert atmospheres, such as nitrogen or argon, and may require elevated temperatures and specific solvents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
“N-(6-((4-(cycloheptylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide” can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions at the pyridazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(6-((4-(cycloheptylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyridazine derivatives: Compounds with similar core structures but different substituents.
Cyclopropanecarboxamide derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
“N-(6-((4-(cycloheptylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide” is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
N-[6-[4-(cycloheptylamino)-4-oxobutyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2S/c24-17(20-15-6-3-1-2-4-7-15)8-5-13-26-18-12-11-16(22-23-18)21-19(25)14-9-10-14/h11-12,14-15H,1-10,13H2,(H,20,24)(H,21,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEANRWPWDPZNIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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